molecular formula C9H7ClN2O B1591868 4-Chloro-7-methoxyquinazoline CAS No. 55496-52-1

4-Chloro-7-methoxyquinazoline

Cat. No. B1591868
CAS RN: 55496-52-1
M. Wt: 194.62 g/mol
InChI Key: GUQZHZBMDPEBQG-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinazoline (4-CMQ) is an organic compound belonging to the quinazoline class of compounds. It is a colorless solid, and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-CMQ is an important compound for the research and development of new drugs and has been used in a variety of studies in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

4-Chloro-7-methoxyquinazoline and its derivatives are primarily involved in the synthesis and characterization of novel compounds. A study demonstrated the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline through a series of steps including substitution, nitration, reduction, cyclization, and chlorination, indicating its potential for complex chemical processes (Min Wang et al., 2015). Similarly, the synthesis and characterization of various 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives were reported, showcasing a variety of chemical modifications and their potential applications in scientific research (Heping Yan & D. Huang, 2013).

Biological Activity and Antitumor Potential

Some derivatives of 4-Chloro-7-methoxyquinazoline have been investigated for their biological activity, particularly as anticancer agents. For instance, a compound synthesized from 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol showed effective inhibition on the proliferation of a lung cancer cell line, indicating its potential as an anticancer agent (Zhi-qiang Cai et al., 2019). Another study discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer candidate, noting its excellent blood-brain barrier penetration and efficacy in various cancer models (N. Sirisoma et al., 2009).

Antitumor and Antimicrobial Applications

The antitumor activities of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives were also highlighted, with certain compounds showing promising activity against Bcap-37 cells in vitro (Ouyang Gui-ping, 2012). Moreover, the antimicrobial activity of a novel 4-chloro-8-methoxyquinoline-2(1H)-one was determined against various bacterial and fungal strains, showcasing its potential as an antimicrobial agent (S. Murugavel et al., 2017).

properties

IUPAC Name

4-chloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQZHZBMDPEBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596532
Record name 4-Chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxyquinazoline

CAS RN

55496-52-1
Record name 4-Chloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7-methoxy-quinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Step 2 A suspension of 7-methoxyquinazolin-4-ol (400 mg, 2.271 mmol) in phosphorus oxychloride (7 mL, 75 mmol) was heated at reflux for 3 h. The solution was concentrated and the residue was suspended in EtOAc and stirred on an ice bath with NaHCO3 (aq) until all the solid was dissolved and gas evolution ceased. The layers were separated and the organic phase was dried and concentrated to provide 4-chloro-7-methoxyquinazoline as a light yellow-tan solid (438 mg, 99%). 1H NMR (400 MHz, chloroform-d) δ 8.94 (1H, s), 8.15 (1H, d, J=9.7 Hz), 7.29-7.37 (2H, m), 4.00 (3H, s).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
… resulting residue was dissolved in dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and evaporated to provide 6-benzyloxy-4-chloro-7-methoxyquinazoline (8…
Number of citations: 61 pubs.acs.org
T Ghoshal - ARKIVOC, 2023 - arkat-usa.org
… 4-Chloro-7-methoxyquinazoline (4’). To a solution of 7-methoxyquinazolin-4(3H)-one (200 … dried under reduced pressure to afford 4chloro-7-methoxyquinazoline as brown liquid, which …
Number of citations: 2 www.arkat-usa.org
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Twenty mono (Bz-) substituted quinazolines have been prepared, some by conventional routes, but ten of them by alkaline decomposition of appropriately substituted 4-(N’-toluene-p-…
Number of citations: 39 pubs.rsc.org
M Fan, L Hu, S Shi, X Song, H He, B Qi - Bioorganic & Medicinal Chemistry, 2023 - Elsevier
Acquired drug resistance occurred in the treatment of non-small-cell lung cancer is a persistent challenge, especially in EGFR mutant type. In this study, we present design, synthesis …
Number of citations: 3 www.sciencedirect.com
X Han, Z Cai, L Wu, L Hou, S Li - Russian Journal of General Chemistry, 2021 - Springer
… Commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate (1) was chlorinated by phosphorus oxychloride with formation of 6-acetoxy-4-chloro-7-methoxyquinazoline (…
Number of citations: 2 link.springer.com
YN Wang, ZQ Cai, CK Zhao, Bo-Wang… - … Crystals and Liquid …, 2023 - Taylor & Francis
… -4-oxoquinazolin-6-ol acetate as the starting material, toluene as the solvent, starting material was chlorinated with phosphorus oxychloride to obtain 4-chloro-7-methoxyquinazoline-6-…
Number of citations: 0 www.tandfonline.com
SNM Boddapati, HB Bollikolla, HS Saini… - Arabian Journal of …, 2023 - Elsevier
… 4-chloro-7-methoxyquinazolin-6-ol reacts with 2-(pyrrolidin-1-yl)ethan-1-ol in THF under DTAD and PPh 3 produced 6-(2-(pyrrolidin-1-yl)ethoxy)-4-chloro-7-methoxyquinazoline. Finally…
Number of citations: 0 www.sciencedirect.com
CJ Helal, Z Kang, X Hou, J Pandit… - Journal of medicinal …, 2011 - ACS Publications
… A solution of 6-(benzyloxy)-4-chloro-7-methoxyquinazoline (500 mg, 1.66 mmol), dimethylamine (8.3 mL of 2 M solution in methanol, 16.6 mmol), and diisopropylethyl amine (580 uL, …
Number of citations: 56 pubs.acs.org
J Min, K Guo, PK Suryadevara, F Zhu… - Journal of medicinal …, 2016 - ACS Publications
We previously reported a novel inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, which is a target for novel radiosensitizing drugs. While our initial lead, compound 4, was …
Number of citations: 34 pubs.acs.org
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) was recently shown to promote mineralization of the aortic valve, hence, its inhibition represents a significant target. …
Number of citations: 21 www.sciencedirect.com

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